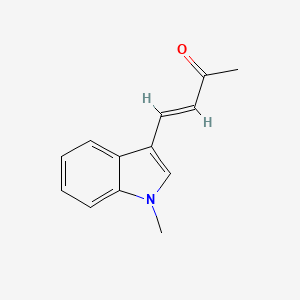
4-(1-methyl-1H-indol-3-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, also known as (E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, is an organic compound with significant biological activity attributed to its unique structural features. This compound belongs to the class of n-alkylindoles and has been studied for various therapeutic potentials, including anticancer and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₂H₁₃N. Its structure features an indole moiety bonded to a butenone derivative, which contributes to its distinct chemical properties. The indole ring is known for its biological significance, often serving as a scaffold for drug development.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Research indicates that this compound can modulate signaling pathways related to inflammation and cancer cell proliferation, making it a candidate for further therapeutic exploration.
Anticancer Activity
Studies have demonstrated the potential of this compound in inhibiting cancer cell growth. For instance, it has shown effectiveness against various cancer cell lines, including:
| Cell Line | Activity | IC₅₀ (µM) |
|---|---|---|
| HeLa (cervical cancer) | Inhibition of proliferation | 50 |
| A549 (lung cancer) | Suppression of growth | 40 |
| MCF7 (breast cancer) | Induction of apoptosis | 45 |
The MTT assay results indicate that the compound effectively reduces cell viability in these cancer types, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits significant activity against both Gram-positive and Gram-negative bacteria, particularly:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Mycobacterium tuberculosis | 10 µg/mL |
| Candida albicans | 1 mg/mL |
In particular, it has shown promising results against Mycobacterium tuberculosis, inhibiting growth effectively at low concentrations .
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of this compound:
- Anticancer Research : A study demonstrated that treatment with the compound led to a significant decrease in tumor size in xenograft models of lung cancer . The mechanism was linked to the induction of apoptosis via caspase activation.
- Antimicrobial Studies : In vitro evaluations showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating resistant bacterial infections .
Eigenschaften
IUPAC Name |
(E)-4-(1-methylindol-3-yl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYQBFAGILCNRB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














